BPK-21 is a compound identified as an electrophilic inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response. It was developed as part of a series of nitroalkene-based compounds aimed at modulating inflammatory responses by targeting specific cysteine residues on STING, particularly Cys91. The compound has garnered attention for its potential therapeutic applications in treating diseases associated with dysregulated STING signaling, such as autoimmune disorders.
BPK-21 was synthesized through a series of chemical modifications derived from natural products, specifically targeting the STING pathway. It was highlighted in research focused on understanding how certain compounds can inhibit STING activity by covalently modifying specific cysteine residues. The initial studies were conducted by the Cravatt group, who investigated various electrophilic acrylamide analogs and their effects on STING signaling pathways .
BPK-21 is classified as an electrophilic small molecule and falls under the category of covalent inhibitors. Its primary mechanism involves the modification of cysteine residues in target proteins, specifically Cys91 in STING, impacting the protein's function and downstream signaling pathways related to immune response.
The synthesis of BPK-21 involves several steps that focus on creating a stable nitroalkene structure capable of selectively targeting the STING protein. The general approach includes:
The synthesis process is characterized by:
BPK-21's molecular structure features a nitroalkene moiety that is critical for its reactivity. The compound's structure can be represented as follows:
BPK-21 primarily undergoes nucleophilic addition reactions with thiol groups found in cysteine residues. In particular:
Mass spectrometry has been employed to confirm the formation of adducts between BPK-21 and target proteins, providing insights into its selectivity and binding kinetics .
BPK-21 exerts its effects by:
Experimental data show that treatment with BPK-21 leads to a significant reduction in interferon-stimulated gene expression in various cellular models, indicating effective inhibition of the STING pathway .
Relevant analyses include:
BPK-21 has significant potential applications in scientific research and therapeutic development:
BPK-21 (N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide) is an electrophilic acrylamide compound that selectively targets the ERCC3 (Excision Repair Cross-Complementation Group 3) helicase, a critical component of the TFIIH complex involved in nucleotide excision repair (NER) and transcription regulation. Its mechanism centers on covalent modification of a specific cysteine residue within ERCC3’s functional domains.
BPK-21 acts as a Michael acceptor due to its electrophilic α,β-unsaturated carbonyl group. This moiety enables irreversible alkylation of nucleophilic cysteine residues. Structural analyses confirm that BPK-21 covalently binds to Cysteine 342 (C342) within the helicase domain of ERCC3. This residue resides in a region critical for ATP hydrolysis and DNA unwinding. Alkylation at C342 induces conformational changes that disrupt ERCC3’s interaction with DNA substrates and ATP, effectively inhibiting its helicase activity. Mutation of C342 to non-nucleophilic residues (e.g., serine) abolishes BPK-21 binding, underscoring the residue’s essential role in this interaction [1] [2].
ERCC3 helicase activity is indispensable for dual cellular functions:
Table 1: Functional Consequences of ERCC3 Helicase Inhibition by BPK-21
Cellular Process | ERCC3 Role | Effect of BPK-21 (20 µM) |
---|---|---|
Nucleotide Excision Repair | DNA unwinding at lesion sites | Impaired lesion excision; genomic instability |
Transcriptional Initiation | Promoter melting via TFIIH | Suppressed RNA Pol II recruitment |
T-cell Activation | Regulation of NFAT target genes | Selective NFAT inhibition; no NF-κB binding disruption |
Beyond ERCC3, BPK-21 modulates innate immune responses through covalent targeting of the STING (Stimulator of Interferon Genes) protein. STING activation requires post-translational palmitoylation at a conserved cysteine residue.
STING cycles between endoplasmic reticulum (ER) and Golgi compartments upon activation. Cysteine 91 (Cys91) in its cytosolic domain is a site for palmitoylation, which facilitates STING oligomerization and trafficking. BPK-21’s acrylamide group reacts with Cys91, preventing palmitate group attachment. This alkylation disrupts the palmitoylation-dependent oligomerization of STING, trapping it in the ER and aborting its activation cascade [6].
By blocking STING palmitoylation, BPK-21 suppresses both major downstream signaling axes:
Table 2: Key Cysteine Targets of BPK-21 in Immune Regulation
Target Protein | Cysteine Residue | Functional Role of Cysteine | Consequence of BPK-21 Alkylation |
---|---|---|---|
ERCC3 | C342 | ATP hydrolysis/DNA binding in helicase domain | Loss of helicase activity; impaired DNA repair & transcription |
STING | Cys91 | Site for palmitoylation & oligomerization | Defective STING trafficking; suppressed IFN & cytokine production |
BPK-21’s primary immunomodulatory effects arise from disrupting signal transduction essential for T-cell activation, proliferation, and effector functions.
T-cell receptor (TCR) engagement triggers calcium influx and calcineurin activation, which dephosphorylates NFAT, enabling nuclear translocation. ERCC3 is required for NFAT-dependent gene transcription. BPK-21 inhibits ERCC3 helicase activity, thereby suppressing:
By disrupting ERCC3 and STING functions, BPK-21 significantly dampens cytokine synthesis in activated T cells:
Table 3: Impact of BPK-21 on T-cell Cytokine Production and Signaling Pathways
Signaling Pathway | Key Molecular Target | Cytokines Suppressed | Reduction (%) |
---|---|---|---|
NFAT | ERCC3 helicase | IL-2, IFN-γ, GM-CSF | 70–80% |
STING-TBK1-IRF3 | STING Cys91 | IFN-β, CXCL10 | 60–75% |
NF-κB | IKK (indirect) | TNF-α, IL-6, IL-12 | 50–70% |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0